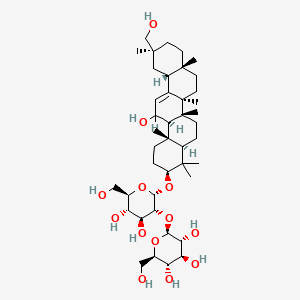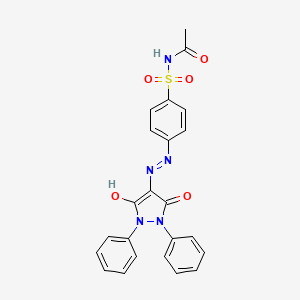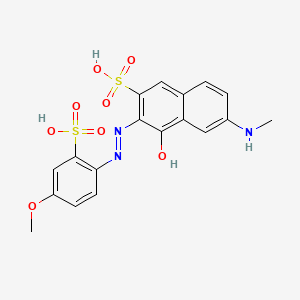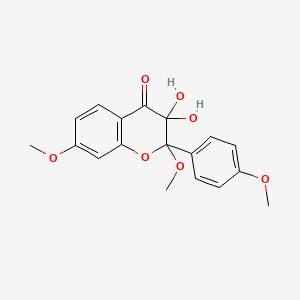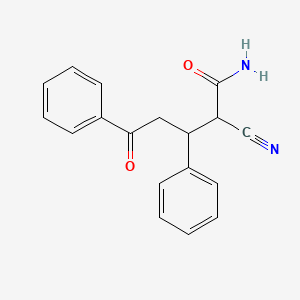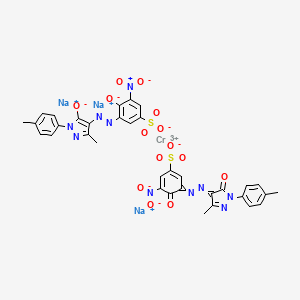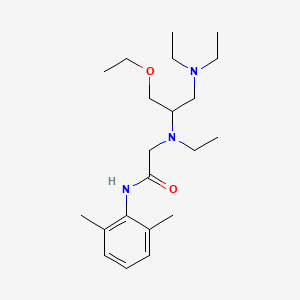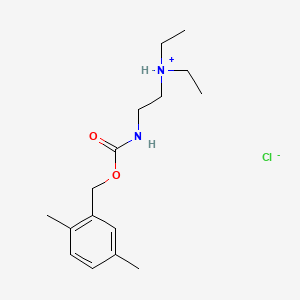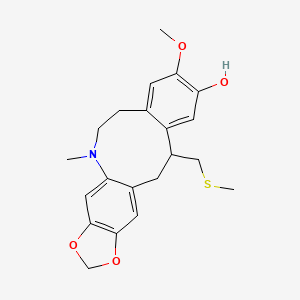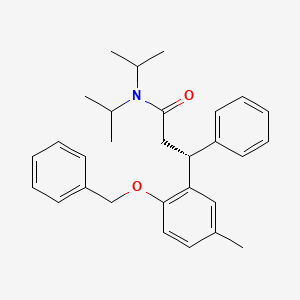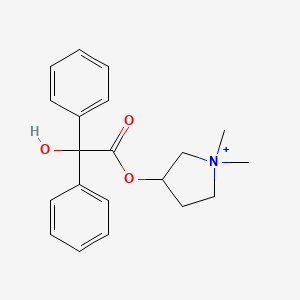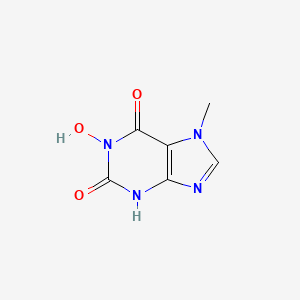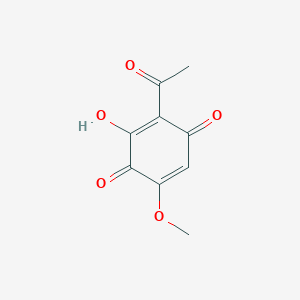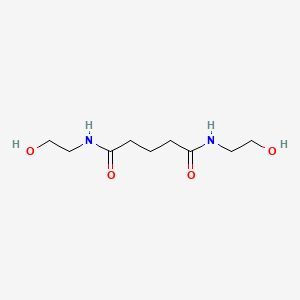
n,n'-Bis(2-hydroxyethyl)pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 33146: is a chemical compound known for its potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 33146 involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of a precursor molecule, which undergoes several chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of NSC 33146 may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions: NSC 33146 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The reactions involving NSC 33146 often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed: The major products formed from the reactions of NSC 33146 depend on the specific reaction conditions and reagents used
Scientific Research Applications
Chemistry: In chemistry, NSC 33146 is studied for its potential as a building block for the synthesis of more complex molecules
Biology: In biological research, NSC 33146 is investigated for its potential effects on cellular processes and its ability to interact with biological molecules. Studies may focus on its potential as a therapeutic agent or its use in understanding fundamental biological mechanisms.
Medicine: In medicine, NSC 33146 is explored for its potential as a drug candidate. Researchers investigate its pharmacological properties, including its ability to interact with specific molecular targets and its potential therapeutic effects in treating various diseases.
Industry: In industry, NSC 33146 may be used in the development of new materials or as a component in chemical processes. Its unique properties make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of NSC 33146 involves its interaction with specific molecular targets within cells. These interactions can affect various cellular pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: NSC 33146 can be compared to other compounds with similar structures or properties. Some of these similar compounds include NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan)
Uniqueness: What sets NSC 33146 apart from similar compounds is its specific chemical structure and the unique properties that arise from it
Properties
CAS No. |
6265-75-4 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N,N'-bis(2-hydroxyethyl)pentanediamide |
InChI |
InChI=1S/C9H18N2O4/c12-6-4-10-8(14)2-1-3-9(15)11-5-7-13/h12-13H,1-7H2,(H,10,14)(H,11,15) |
InChI Key |
SOIVKLSUAXFEKI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NCCO)CC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


